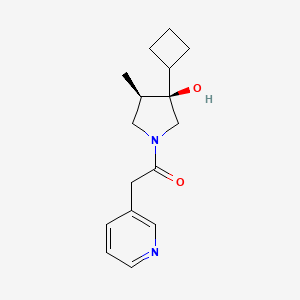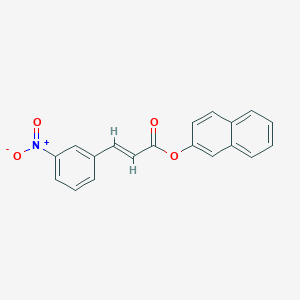
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinols, which have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. It has been found to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the analgesic and anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-tumor effects in cancer cell lines. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases, and to have anti-depressant effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol for lab experiments is its high purity and high yield synthesis method. This makes it easy to obtain large quantities of the compound for use in experiments. In addition, its wide range of biological activities makes it a versatile compound for studying various biological processes. However, one limitation of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol. One direction is to further explore its potential as an analgesic and anti-inflammatory agent, and to investigate its effects on different types of pain and inflammation. Another direction is to study its anti-tumor effects in more detail, and to investigate its potential as a cancer treatment. In addition, there is potential for research on its neuroprotective and anti-depressant effects, and to investigate its potential as a treatment for neurodegenerative diseases and depression. Finally, there is potential for research on the mechanism of action of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol, and to develop new compounds based on its structure with improved biological activity and selectivity.
Métodos De Síntesis
The synthesis of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol involves the reaction of cyclobutylmethylamine with 3-pyridinylacetic acid in the presence of a base and a coupling agent. The resulting intermediate is then subjected to a reduction reaction using a chiral reducing agent to obtain the desired product. This synthesis method has been optimized to yield high purity and high yield of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol.
Aplicaciones Científicas De Investigación
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, it has been found to have neuroprotective and anti-depressant effects.
Propiedades
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-10-18(11-16(12,20)14-5-2-6-14)15(19)8-13-4-3-7-17-9-13/h3-4,7,9,12,14,20H,2,5-6,8,10-11H2,1H3/t12-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRFWZGRKAZWRJ-WBMJQRKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-((3S*,4R*)-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylsulfamide](/img/structure/B5690206.png)

![N-[2-(3,3-diphenylpiperidin-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5690228.png)
![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)
![N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5690237.png)
![4-{5-[2-(methylthio)ethyl]-3-phenyl-1H-1,2,4-triazol-1-yl}benzenesulfonamide](/img/structure/B5690252.png)
![benzyl [3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5690262.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5690269.png)
![1-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690277.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690283.png)
![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)
![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)
![7-methyl-2-(2-phenoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690303.png)
![4-{[1-benzyl-5-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5690309.png)